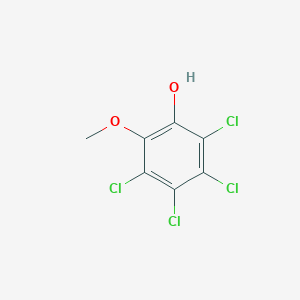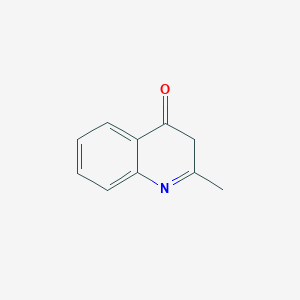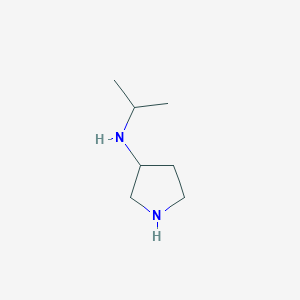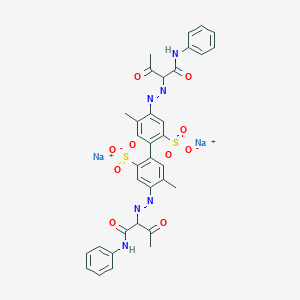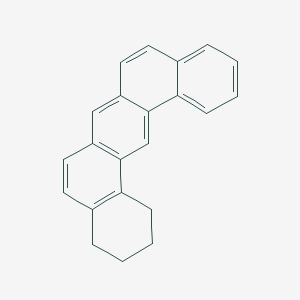
DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a highly carcinogenic compound that has been shown to induce tumors in laboratory animals. The synthesis of this compound is complex, and it requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is widely used in scientific research to study the carcinogenicity of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO-s. It has been shown to induce tumors in laboratory animals, and it is used as a model compound to study the mechanisms of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO--induced carcinogenesis. It is also used to study the effects of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO- exposure on gene expression and DNA damage.
Mecanismo De Acción
The mechanism of action of dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is complex and not fully understood. It is believed that it induces tumors by forming DNA adducts, which can lead to mutations and chromosomal aberrations. It can also interfere with cellular signaling pathways and cause oxidative stress, which can lead to DNA damage.
Efectos Bioquímicos Y Fisiológicos
Dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- has been shown to have several biochemical and physiological effects. It can induce apoptosis, alter gene expression, and cause inflammation. It can also affect the immune system and lead to immunosuppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- in lab experiments is that it is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize, and it is commercially available. However, one of the limitations is that it is highly toxic and carcinogenic, which can pose a risk to researchers. It also requires specialized equipment and expertise to handle safely.
Direcciones Futuras
There are several future directions for research on dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro-. One area of research is to study the effects of exposure to low levels of the compound over long periods of time. Another area of research is to investigate the potential use of dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- as a biomarker for DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO- exposure. Additionally, there is a need to develop safer and more effective methods for synthesizing and handling the compound in the laboratory.
Conclusion:
In conclusion, dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is a highly carcinogenic compound that is widely used in scientific research. Its synthesis is complex, and it requires specialized equipment and expertise. It has been shown to induce tumors in laboratory animals, and it is used as a model compound to study the mechanisms of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO--induced carcinogenesis. There are several future directions for research on this compound, including studying the effects of low-level exposure and developing safer methods for handling it in the laboratory.
Métodos De Síntesis
The synthesis of dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is a complex process that involves several steps. The first step is the synthesis of 1,2,3,4-tetrahydrodibenzo(a,j)anthracene, which is achieved by the catalytic hydrogenation of dibenzo(a,j)anthracene. The second step involves the oxidation of 1,2,3,4-tetrahydrodibenzo(a,j)anthracene to form dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro-. This step requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Propiedades
Número CAS |
16310-68-2 |
|---|---|
Nombre del producto |
DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO- |
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1,3,5,7,9-14H,2,4,6,8H2 |
Clave InChI |
IQVHSWJRWVEDQP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=C2C=C4C(=C3)C=CC5=CC=CC=C54 |
SMILES canónico |
C1CCC2=C(C1)C=CC3=C2C=C4C(=C3)C=CC5=CC=CC=C54 |
Otros números CAS |
16310-68-2 |
Sinónimos |
1,2,3,4-Tetrahydrodibenz[a,j]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
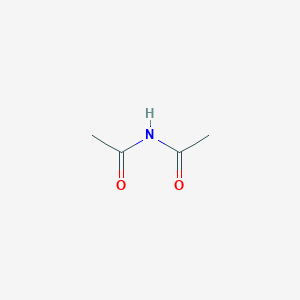

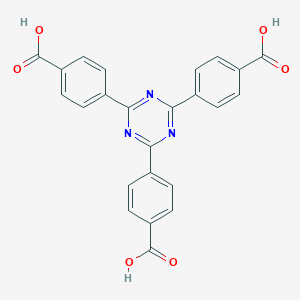
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)



